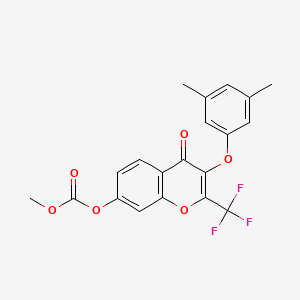
3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methyl carbonate
Overview
Description
3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methyl carbonate is an intriguing chemical compound featuring a chromenone backbone decorated with a trifluoromethyl group and a carbonate ester moiety. Its unique structure lends it various interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions starting from commercially available materials. One common route might involve:
Formation of the Chromenone Core: : This can be achieved through the condensation of substituted phenols with β-ketoesters, catalyzed by acid or base.
Introduction of the Trifluoromethyl Group: : This step might require the use of trifluoromethylating agents like trifluoromethyl iodide in the presence of a base.
Attachment of the Methyl Carbonate Group: : The final step could involve reacting the compound with methyl chloroformate under basic conditions to form the carbonate ester.
Industrial Production Methods: Scaling up the synthesis to an industrial level requires optimization of each step to improve yield, safety, and cost-effectiveness. For example, using continuous flow reactors can enhance reaction control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce various functional groups on the aromatic ring.
Reduction: : Reduction processes might be employed to modify the ketone group.
Substitution: : Halogen or alkyl substitutions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂).
Substitution: : Electrophilic aromatic substitution (EAS) reagents like bromine (Br₂) or alkyl halides with a Lewis acid catalyst.
Major Products: Each type of reaction results in derivatives that maintain the core chromenone structure but with altered functional groups, which can significantly change their properties.
Scientific Research Applications
Chemistry: : Used as a precursor or intermediate in the synthesis of various organic compounds, this chemical is vital for creating more complex molecules. Biology : It might be studied for its potential biological activities such as enzyme inhibition or receptor binding due to its unique structure. Medicine : Investigation into its potential therapeutic effects is ongoing, particularly in the fields of anti-inflammatory, anticancer, and antiviral research. Industry : It finds application in materials science, such as the development of new polymers or as a stabilizer in various chemical formulations.
Mechanism of Action
Mechanism: The precise mechanism through which 3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methyl carbonate exerts its effects varies depending on the application. For instance, if used as an enzyme inhibitor, it might function by binding to the active site of the enzyme, thus blocking substrate access.
Molecular Targets and Pathways
Enzyme Inhibition: : Targets enzymes by interacting with their active or allosteric sites.
Receptor Binding: : Binds to specific receptors on cells to modulate biological responses.
Pathway Modulation: : Involvement in signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
3-(3,5-Dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methyl carbonate stands out due to the combination of its chromenone core and the presence of a trifluoromethyl group, which significantly affects its chemical reactivity and biological activity.
Similar Compounds
3-(4-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl methyl carbonate: : This compound differs by the substitution of a methoxy group, which changes its electron density and solubility.
3-(3,5-Dimethylphenoxy)-4-oxo-2-methyl-4H-chromen-7-yl methyl carbonate: : Lacks the trifluoromethyl group, resulting in different reactivity and biological interactions.
Uniqueness: The trifluoromethyl group confers unique properties such as increased metabolic stability and altered lipophilicity, which can enhance its effectiveness in various applications.
Properties
IUPAC Name |
[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O6/c1-10-6-11(2)8-13(7-10)27-17-16(24)14-5-4-12(28-19(25)26-3)9-15(14)29-18(17)20(21,22)23/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOISQJELVBJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)OC)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


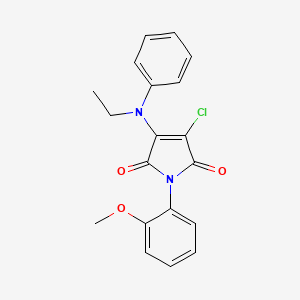
![Ethyl 3-[[4-chloro-1-(2-methoxyphenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B3471716.png)
![3-chloro-1-(3,4-dichlorophenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471726.png)
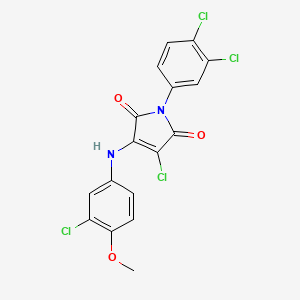
![3-chloro-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3471747.png)
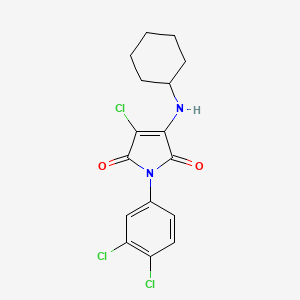
![ethyl 4-{[4-chloro-1-(3,4-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B3471760.png)
![3-(4-chlorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B3471761.png)
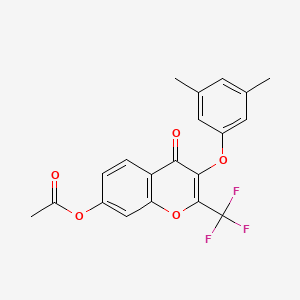
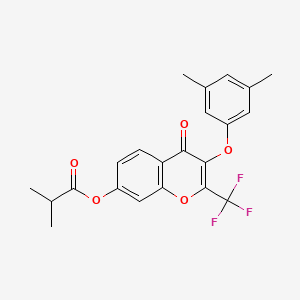
![7-[(4-bromobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B3471799.png)
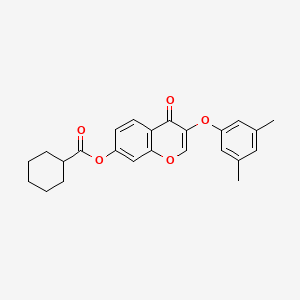
![2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3471818.png)
![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3471819.png)
